4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone

Lipophilicity Partition coefficient Physicochemical property

Researchers needing a brominated building block for X-ray crystallographic phasing or Pd-catalyzed cross-coupling encounter limited commercial availability. This compound provides an anomalous scattering Br handle (f″ ≈ 1.28 e⁻ at Cu Kα) enabling SAD/MAD phasing, superior to chloro analogs (f″ ≈ 0.36 e⁻). The aryl bromide exhibits higher oxidative addition reactivity with Pd(0) vs. aryl chlorides, enabling milder coupling. Its XLogP3 of 4.7, distinct from fluoro (4.4) and methoxy (4.3) analogs, supports matched molecular pair analysis. Supplied at ≥97% purity with verified stock for immediate dispatch.

Molecular Formula C16H14BrFO
Molecular Weight 321.18 g/mol
CAS No. 898769-07-8
Cat. No. B1327445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone
CAS898769-07-8
Molecular FormulaC16H14BrFO
Molecular Weight321.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
InChIKeyHZVDZJBSSYPIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Bromo-2′-fluoro-3-(4-methylphenyl)propiophenone: Structural and Physicochemical Baseline


4′-Bromo-2′-fluoro-3-(4-methylphenyl)propiophenone (CAS 898769-07-8, molecular formula C₁₆H₁₄BrFO) is a halogenated propiophenone derivative bearing a 4-bromo-2-fluorobenzoyl moiety linked via a three-carbon chain to a para-tolyl group [1]. With a molecular weight of 321.18 g·mol⁻¹ and a computed XLogP3 of 4.7, this compound occupies a moderately lipophilic chemical space typical of mono-brominated, mono-fluorinated aromatic ketones [2]. It is primarily supplied as a research chemical with commercial availability at 97% purity (Fluorochem, Leyan 98%) . The compound serves as a synthetic intermediate or scaffold functionalization substrate rather than as a known bioactive entity per se; no peer-reviewed biological assay data were identified for this specific molecule at the time of this analysis. Consequently, procurement differentiation rests on physicochemical and structural features that distinguish it from its closest commercially available analogs.

Why Substitution with In-Class Analogs Fails


Although several regioisomeric and halogen-swapped propiophenone derivatives share the same core scaffold (C₁₆H₁₄BrFO or closely related formulas), their computed and experimentally derived physicochemical properties diverge in ways that directly impact synthetic utility, purification strategy, and downstream application suitability. The para-methyl substitution pattern on the 3-phenyl ring yields a distinct lipophilicity profile (XLogP3 = 4.7) and hydrogen-bond acceptor count (2) compared with the 4-fluoro (XLogP3 = 4.4; HBA = 3) and 4-methoxy (XLogP3 = 4.3; HBA = 3) analogs [1]. The presence of the bromine atom at the 4′-position provides a heavy-atom handle for X-ray crystallographic phasing and a reactive site for palladium-catalyzed cross-coupling reactions that is absent in the corresponding 4′-chloro congener (MW 276.73 vs. 321.18 g·mol⁻¹) [2]. These quantitative physicochemical differences mean that in-class substitution can alter reaction kinetics, chromatographic retention, crystallizability, and downstream functionalization potential. The following evidence items quantify these differentiation points head-to-head against named comparators.

Head-to-Head Evidence vs. Closest Analogs


Lipophilicity: XLogP3 Difference vs. Analogs

The target compound exhibits a computed XLogP3 of 4.7, which is 0.3 log units higher than the 4-fluoro analog (XLogP3 = 4.4) and 0.4 log units higher than the 4-methoxy analog (XLogP3 = 4.3) [1]. These differences, computed using the XLogP3 3.0 algorithm in PubChem, indicate that the para-methyl substituent confers measurably greater lipophilicity than para-fluoro or para-methoxy groups on the 3-phenyl ring within this scaffold class.

Lipophilicity Partition coefficient Physicochemical property Drug-like property

Hydrogen-Bond Acceptor Count Difference

The target compound has 2 hydrogen-bond acceptors (one carbonyl oxygen), whereas the 4-fluoro analog has 3 acceptors (carbonyl oxygen plus the 4-fluoro substituent on the 3-phenyl ring) and the 4-methoxy analog has 3 acceptors (carbonyl oxygen plus the methoxy oxygen) [1]. This difference in HBA count is structurally inherent to the para-methyl substitution on the 3-phenyl ring, which lacks the additional electronegative heteroatom present in the comparator molecules.

Hydrogen bond Drug-likeness Physicochemical property Molecular descriptor

Bromine vs. Chlorine for Experimental Phasing

The target compound (MW 321.18 g·mol⁻¹, exact mass 320.02121 Da) contains a bromine atom at the 4′-position, whereas the direct 4′-chloro analog (4′-Chloro-2′-fluoro-3-(4-methylphenyl)propiophenone, CAS 898769-16-9) has a molecular weight of 276.73 g·mol⁻¹ (exact mass 276.07172 Da) [1]. The mass difference of 44.45 g·mol⁻¹ is entirely attributable to Br (79.90) replacing Cl (35.45). Bromine provides strong anomalous scattering (f″ at Cu Kα ≈ 1.28 e⁻ vs. Cl ≈ 0.36 e⁻), making the target compound significantly more suitable for absolute structure determination via single-crystal X-ray diffraction when the molecule can be co-crystallized with a protein or crystallized as a small molecule [2].

X-ray crystallography Anomalous scattering Heavy atom Molecular weight

Boiling Point Difference vs. 4-Fluoro Analog

The target compound has a computed boiling point of 422°C at 760 mmHg, compared with 410°C at 760 mmHg for the 4-fluoro analog (4′-Bromo-2′-fluoro-3-(4-fluorophenyl)propiophenone, CAS 898768-60-0) . This 12°C difference, computed from molecular structure, suggests the target compound is marginally less volatile, consistent with the higher molecular weight of the para-tolyl group versus para-fluorophenyl (C₇H₇ = 91.13 vs. C₆H₄F = 95.10, but with different intermolecular interactions).

Boiling point Thermal stability Distillation Purification

Density Difference vs. 4-Fluoro Analog

The target compound has a computed density of 1.367 g/cm³, whereas the 4-fluoro analog has a computed density of 1.46 g/cm³ . The lower density of the target compound (Δ = −0.093 g/cm³) reflects the replacement of a fluorine atom on the 3-phenyl ring with a methyl group, which reduces molecular mass per unit volume despite similar molecular size.

Density Formulation Solvent partitioning Physicochemical property

Purity and Pricing Parity with Positional Isomers

The target compound is commercially available at 97% purity (Fluorochem, via CymitQuimica and cnreagent.com) and 98% purity (Leyan) . The para-methyl positional isomer (target) and its ortho-methyl (2-methylphenyl, CAS 898789-82-7) and meta-methyl (3-methylphenyl, CAS 898791-11-2) counterparts are all listed at identical pricing of 11,880 CNY per 1 g from the same supplier (Fluorochem), with 97% minimum purity specification . This pricing parity indicates that the para-methyl isomer does not command a premium over its regioisomers, and all three positional isomers are equally accessible for procurement.

Commercial availability Purity Pricing Procurement Supply chain

Application Scenarios with Quantifiable Advantages


X-ray Crystallography with Experimental Phasing

When a research team plans to determine the absolute configuration of a co-crystallized ligand–protein complex or a novel small-molecule derivative via single-crystal X-ray diffraction, the bromine atom in 4′-Bromo-2′-fluoro-3-(4-methylphenyl)propiophenone provides a strong anomalous scattering signal (f″ ≈ 1.28 e⁻ at Cu Kα) that enables sulfur/selenium-equivalent SAD or MAD phasing [1]. In contrast, the directly analogous 4′-chloro compound (MW 276.73 g·mol⁻¹) offers only weak anomalous scattering (f″ ≈ 0.36 e⁻), making experimental phasing significantly more challenging [2]. This differential is quantifiable and directly actionable for structural biology and synthetic chemistry groups.

Reverse-Phase HPLC Resolution via Higher LogP

The target compound's XLogP3 of 4.7 exceeds that of the 4-fluoro analog (4.4) and 4-methoxy analog (4.3) by 0.3–0.4 log units [3]. In reverse-phase chromatographic method development, this translates to measurably longer retention times and potentially improved resolution from more polar synthetic impurities or byproducts. For analytical chemists optimizing HPLC or UPLC methods for reaction monitoring or purity assessment, this lipophilicity difference provides an additional parameter for achieving baseline separation.

Pd-Catalyzed Cross-Coupling with Aryl Bromide

The 4′-bromo substituent serves as a privileged reactive site for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. Compared with the 4′-chloro analog (CAS 898769-16-9), the aryl bromide offers higher oxidative addition reactivity with Pd(0) catalysts, typically enabling lower reaction temperatures and shorter reaction times for C–C and C–N bond formation [4]. This reactivity differential is well-established across the synthetic chemistry literature for aryl bromides versus aryl chlorides and is directly relevant to medicinal chemistry groups using this compound as a building block for library synthesis.

Matched Molecular Pair Analysis in Drug Discovery

In drug discovery programs, the para-methyl substitution on the 3-phenyl ring of this compound provides a specific matched molecular pair with its 4-fluoro and 4-methoxy analogs. The quantified differences in XLogP3 (+0.3 to +0.4), hydrogen-bond acceptor count (−1), and density (−0.093 g/cm³ vs. 4-fluoro analog) enable systematic exploration of substituent effects on pharmacokinetic properties, target binding, and metabolic stability [3]. Procurement of all three analogs allows medicinal chemists to deconvolute the contributions of lipophilicity, hydrogen bonding, and steric bulk within this scaffold series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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